molecular formula C20H11N3O4 B3459018 5-((3-Nitrophenyl)imino)-5H-anthra[1,9-cd]isoxazol-6-ol CAS No. 5474-01-1

5-((3-Nitrophenyl)imino)-5H-anthra[1,9-cd]isoxazol-6-ol

Cat. No.: B3459018
CAS No.: 5474-01-1
M. Wt: 357.3 g/mol
InChI Key: RVRQMSRMIWJIDY-UHFFFAOYSA-N
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Description

5-((3-Nitrophenyl)imino)-5H-anthra[1,9-cd]isoxazol-6-ol: is a complex organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a nitrophenyl group and an anthra[1,9-cd]isoxazol-6-ol core, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-((3-Nitrophenyl)imino)-5H-anthra[1,9-cd]isoxazol-6-ol typically involves the reaction of 3-nitroaniline with anthra[1,9-cd]isoxazol-6-one. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. The reaction can be summarized as follows:

    Step 1: Preparation of anthra[1,9-cd]isoxazol-6-one.

    Step 2: Reaction of anthra[1,9-cd]isoxazol-6-one with 3-nitroaniline in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to ensure the production of high-quality material.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the nitro group to an amino group is a common reaction, which can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in substitution reactions, where the nitrophenyl group can be replaced by other functional groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in antimicrobial and anticancer studies, making it a valuable compound for drug discovery and development.

Medicine: The compound and its derivatives are investigated for their pharmacological properties. They are explored as potential therapeutic agents for the treatment of various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, the compound is used in the development of advanced materials, such as dyes and pigments. Its unique chemical structure makes it suitable for applications in the production of high-performance materials.

Mechanism of Action

The mechanism of action of 5-((3-Nitrophenyl)imino)-5H-anthra[1,9-cd]isoxazol-6-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitrophenyl group plays a crucial role in its binding affinity and specificity, while the isoxazole core contributes to its overall stability and reactivity.

Comparison with Similar Compounds

  • 3-alkyl-5-arylamino-6,11-dihydro-3H-anthra[1,2-d][1,2,3]triazole-6,11-dione 2-oxides
  • 5-imino-3-methyl-2-(3-nitrophenyl)-4-oxazolidinethione
  • 5-(N-pyridinia)anthra[1,9-cd]isoxazol-6-one

Comparison: Compared to similar compounds, 5-((3-Nitrophenyl)imino)-5H-anthra[1,9-cd]isoxazol-6-ol is unique due to its specific combination of a nitrophenyl group and an anthra[1,9-cd]isoxazol-6-ol core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its derivatives exhibit a wide range of activities, from antimicrobial to anticancer, highlighting its versatility and potential in scientific research.

Properties

IUPAC Name

10-(3-nitroanilino)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11N3O4/c24-19-13-6-1-2-7-14(13)20-18-16(22-27-20)9-8-15(17(18)19)21-11-4-3-5-12(10-11)23(25)26/h1-10,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVRQMSRMIWJIDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=NO3)C=CC(=C4C2=O)NC5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50360464
Record name AC1LLSKT
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5474-01-1
Record name AC1LLSKT
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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